

D-Phenylalanine-d8 CAS number and molecular weight

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Compound of Interest

Compound Name: D-Phenylalanine-d8

Cat. No.: B12309289

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In-Depth Technical Guide: D-Phenylalanine-d8

This technical guide provides comprehensive information on **D-Phenylalanine-d8**, a deuterated form of the D-isomer of the essential amino acid phenylalanine. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Core Data Presentation

The following table summarizes the key quantitative data for **D-Phenylalanine-d8** and its related isomers. Note that a distinct CAS number for **D-Phenylalanine-d8** is not readily available in public databases; the CAS numbers for the L- and DL-isomers are provided for reference.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
D-Phenylalanine-d8	Not readily available	C ₉ H ₃ D ₈ NO ₂	173.24 ^{[1][2][3][4]}
L-Phenylalanine-d8	17942-32-4 ^{[2][5][6]} or 29909-00-0 ^[1]	C ₉ H ₃ D ₈ NO ₂	173.24 ^{[1][2][3][4]}
DL-Phenylalanine-d8	29909-00-0 ^{[3][7]}	C ₉ H ₃ D ₈ NO ₂	173.24 ^{[1][3]}
D-Phenylalanine (unlabeled)	673-06-3 ^[8]	C ₉ H ₁₁ NO ₂	165.19

Experimental Protocols

D-Phenylalanine-d8 is primarily utilized as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies. The following is a detailed methodology for the quantification of phenylalanine in biological samples using a deuterated internal standard.

Quantification of Phenylalanine in Biological Samples using LC-MS/MS

This protocol outlines the use of a deuterated phenylalanine standard for accurate quantification in matrices such as plasma or serum.

1. Materials and Reagents:

- **D-Phenylalanine-d8** (or other deuterated phenylalanine isomer) as an internal standard (IS)
- L-Phenylalanine standard for calibration curve
- Biological matrix (e.g., plasma, serum)
- Methanol (ice-cold, containing 0.1% formic acid) for protein precipitation
- Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
- Water with 0.1% formic acid (Mobile Phase A)
- Microcentrifuge tubes
- Autosampler vials
- LC-MS/MS system

2. Sample Preparation (Protein Precipitation):[\[9\]](#)

- Pipette 50 μ L of the biological sample, calibration standard, or quality control sample into a microcentrifuge tube.

- Add 10 μL of the deuterated phenylalanine internal standard working solution (e.g., 10 $\mu\text{g/mL}$) to each tube.
- Add 150 μL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[9]

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A suitable C18 column
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration.
 - Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).
 - Injection Volume: 2-10 μL .
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Multiple Reaction Monitoring (MRM).
 - Precursor and product ions for both the analyte (phenylalanine) and the internal standard (**D-Phenylalanine-d8**) need to be determined and optimized.

4. Data Analysis:

- A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- The concentration of phenylalanine in the unknown samples is then calculated from this calibration curve.

Signaling and Metabolic Pathways

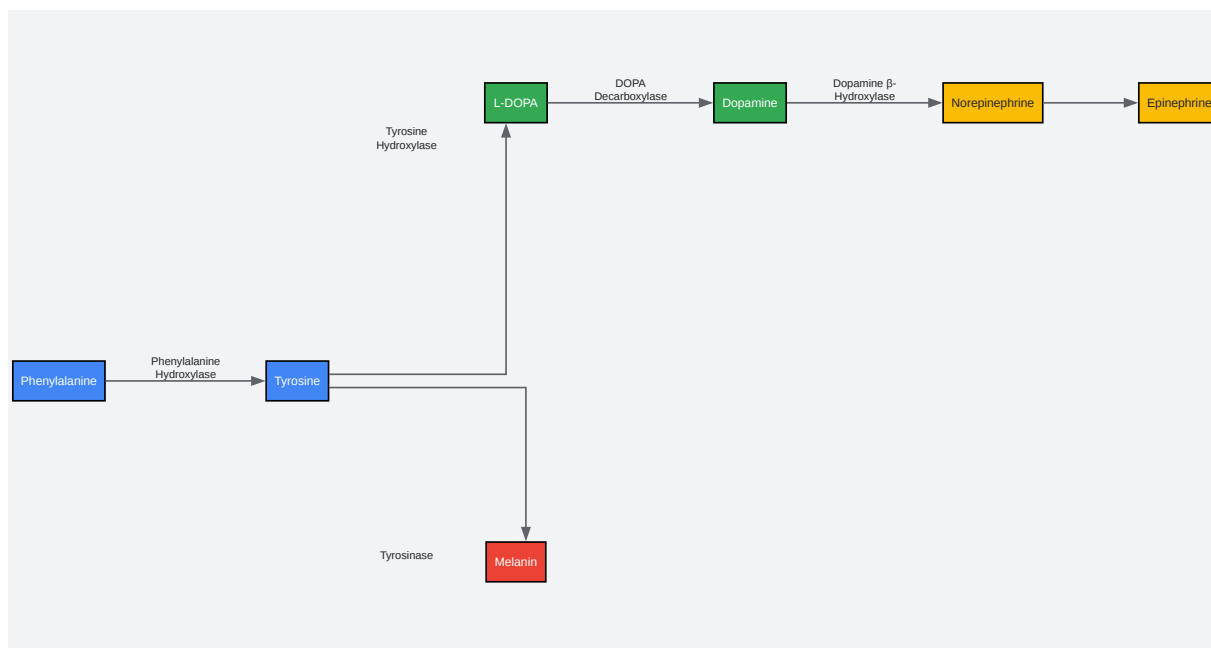
While the specific signaling pathways of D-phenylalanine are not as well-elucidated as those of its L-isomer, the primary metabolic fate of phenylalanine is its conversion to tyrosine.

Deuterated phenylalanine is a valuable tool for studying this pathway in vivo.[\[10\]](#)[\[11\]](#)

The major metabolic pathway for L-phenylalanine involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase.[\[12\]](#)[\[13\]](#)[\[14\]](#) L-tyrosine is a precursor for the synthesis of several important molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and melanin.[\[13\]](#)[\[15\]](#) In the context of cellular signaling, L-phenylalanine levels have been shown to influence the mTOR and GCN2 signaling pathways, which are critical regulators of protein synthesis.[\[16\]](#)

Phenylalanine Metabolism Workflow

The following diagram illustrates the primary metabolic pathway of phenylalanine.



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Primary metabolic pathway of Phenylalanine.

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